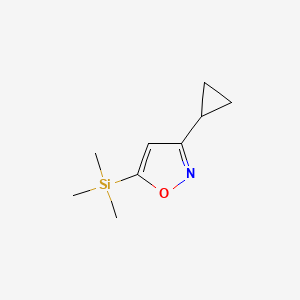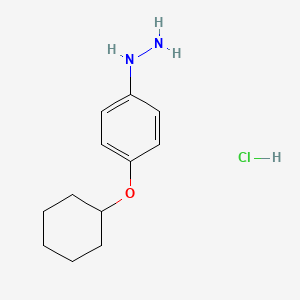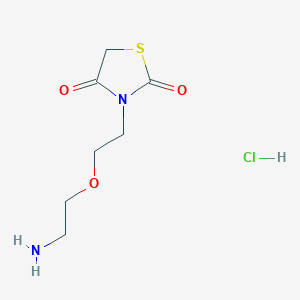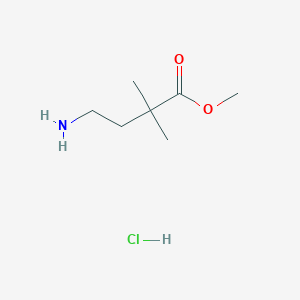
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride
Übersicht
Beschreibung
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride, also known as 3-Et-1-PTPH, is a synthetic compound that has been used in a variety of research experiments. It is a chiral compound with a p-tolyl group attached to the nitrogen atom of the amine, which is responsible for its unique properties. 3-Et-1-PTPH has been used in a variety of laboratory experiments, ranging from chemical synthesis to biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Amine-functionalized sorbents have been identified as effective materials for removing persistent and harmful chemicals like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents operate through mechanisms including electrostatic interactions, hydrophobic interactions, and the influence of sorbent morphology. This suggests that 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride, by virtue of its amine functionality, might be applicable in designing next-generation sorbents for environmental cleanup efforts, especially for water treatment technologies (Ateia et al., 2019).
Pharmaceutical and Biomedical Applications
Compounds with amine groups are often explored for their pharmacological potentials due to their ability to interact with biological molecules. For example, derivatives of pentane-1,5-diol are used in dermatological applications, highlighting the significance of carbon chains and functional groups in drug formulation and delivery systems. This underscores the possibility that 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride could be investigated for its efficacy, safety, and utility in pharmaceutical formulations, particularly for topical administration (Jacobsson Sundberg & Faergemann, 2008).
Energy Production from Biomass
The conversion of lignocellulosic materials into ethanol, a sustainable energy source, is an area of significant interest. Research has shown that specific substrates, such as Parthenium hysterophorus, can be utilized for ethanol production through bioconversion processes. This implies that chemical compounds with specific functional groups, like those in 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride, might play a role in optimizing the bioconversion of various biomass materials into fuel ethanol, potentially serving as catalysts or process enhancers (Swati et al., 2013).
Recycling and Material Recovery
Research into the chemical recycling of poly(ethylene terephthalate) (PET) suggests that amine-functionalized compounds could contribute to the development of effective recycling processes. Specifically, amine groups can catalyze the depolymerization of PET, facilitating the recovery of monomers for repolymerization. This indicates the potential utility of compounds like 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride in enhancing the efficiency of recycling processes for plastics and other materials (Karayannidis & Achilias, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-ethyl-1-(4-methylphenyl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-4-12(5-2)10-14(15)13-8-6-11(3)7-9-13;/h6-9,12,14H,4-5,10,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFSFJCSANRUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=C(C=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1457987.png)





![6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1457999.png)



![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1458006.png)


